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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanol

Cat. No.: B021356

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-2-
pentanol, tailored for researchers, scientists, and professionals in drug development. The
information is presented to facilitate easy comparison and understanding of its structural
characterization through various spectroscopic techniques.

Molecular Structure

IUPAC Name: 3,3-Dimethyl-2-pentanol Chemical Formula: C7H160[1][2][3] Molecular Weight:
116.2013 g/mol [1][2][3] CAS Registry Number: 19781-24-9[1][2][3]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 13C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry for 3,3-Dimethyl-2-pentanol.

'H NMR Spectral Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~3.57 Multiplet 1H CH-OH

~1.42 Quartet 2H -CH2-

~1.15 Doublet 3H CH(OH)-CHs

~0.89 Singlet 6H -C(CH3)2-

~0.87 Triplet 3H -CH2-CHs

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectral Data

Chemical Shift (ppm) Carbon Type Assighment
~75.6 CH C2 (CH-OH)
~34.9 C (quaternary) C3 (-C(CHs)2)
~25.5 CH2 C4 (-CHz-)

~25.5 CHs C3 gem-dimethyl
~17.9 CHs C1 (CH3-CH(OH))
~8.0 CHs C5 (-CH2-CHs)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Description

Functional Group

3500-3200 (broad)

O-H stretch (hydrogen-

Strong, broad absorption

bonded)[4][5]
2960-2850 Strong, sharp absorptions C-H stretch (sp? hybridized)[6]
~1260-1050 Strong absorption C-O stretch[4]
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El ization)

m/z Relative Intensity Fragmentation

101 Moderate [M-CHs]*

87 High [M-CzHs]* (a-cleavage)

59 Base Peak [CH3CH(OH)]* (a-cleavage)
45 High [CH(OH)]*

Note: The molecular ion peak [M]* at m/z 116 is often weak or absent in the mass spectra of
alcohols.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 0.5 mL aliquot of purified 3,3-Dimethyl-2-pentanol is placed directly
into a 5 mm NMR tube.[8] For locking and referencing, deuterated chloroform (CDCIs) is
typically used as the solvent.

e 1H NMR Acquisition: The *H NMR spectrum is acquired on a spectrometer operating at a
frequency of, for example, 400 MHz. Standard acquisition parameters include a sufficient
number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds,
and a spectral width covering the expected proton chemical shift range (typically 0-12 ppm).

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, operating
at a corresponding frequency (e.g., 100 MHz). Proton decoupling is employed to simplify the
spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate
between CH, CHz, and CHs groups.[8][9]

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 3,3-Dimethyl-2-pentanol, a "neat" spectrum is
often obtained. A small drop of the pure liquid is placed between two sodium chloride (NaCl)
or potassium bromide (KBr) plates to form a thin film. Alternatively, for Fourier Transform
Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a drop
of the sample is placed directly on the ATR crystal.[10]

Data Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from
4000 to 400 cm~1,[6] A background spectrum of the empty sample holder (or clean ATR
crystal) is first collected and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum plots transmittance or absorbance versus
wavenumber (cm~1). The characteristic absorption bands are identified and assigned to their
corresponding functional group vibrations.[6]

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via Gas Chromatography (GC-MS) for volatile compounds like alcohols. In the ion
source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a
technique known as Electron lonization (El). This process forms a molecular ion ([M]*) and
various fragment ions.[7]

Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Spectrum Generation: A detector measures the abundance of each ion at a
specific m/z value. The resulting data is plotted as a mass spectrum, which shows the
relative intensity of each ion. The most intense peak is designated as the base peak with
100% relative abundance.[11] Key fragmentation patterns for alcohols include a-cleavage
and dehydration (loss of water).[7][12]

Visualizations
Workflow for Spectroscopic Analysis of an Unknown
Alcohol
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Caption: Workflow for the spectroscopic analysis and structure elucidation of an unknown

alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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